molecular formula C12H15BrCl2N2S B6172262 1-(2-bromo-1-benzothiophen-4-yl)piperazine dihydrochloride CAS No. 2445800-63-3

1-(2-bromo-1-benzothiophen-4-yl)piperazine dihydrochloride

Cat. No.: B6172262
CAS No.: 2445800-63-3
M. Wt: 370.1
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-1-benzothiophen-4-yl)piperazine dihydrochloride typically involves the bromination of benzothiophene followed by the introduction of the piperazine ring. The general synthetic route can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-bromo-1-benzothiophen-4-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzothiophene ring or the piperazine moiety.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or THF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can introduce or modify functional groups on the benzothiophene ring .

Scientific Research Applications

1-(2-bromo-1-benzothiophen-4-yl)piperazine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-bromo-1-benzothiophen-4-yl)piperazine dihydrochloride is primarily related to its interaction with biological targets such as receptors and enzymes. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(2-chloro-1-benzothiophen-4-yl)piperazine dihydrochloride
  • 1-(2-fluoro-1-benzothiophen-4-yl)piperazine dihydrochloride
  • 1-(2-iodo-1-benzothiophen-4-yl)piperazine dihydrochloride

Uniqueness: 1-(2-bromo-1-benzothiophen-4-yl)piperazine dihydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This makes it a valuable compound for the synthesis of unique derivatives and the exploration of novel biological activities .

Properties

CAS No.

2445800-63-3

Molecular Formula

C12H15BrCl2N2S

Molecular Weight

370.1

Purity

95

Origin of Product

United States

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